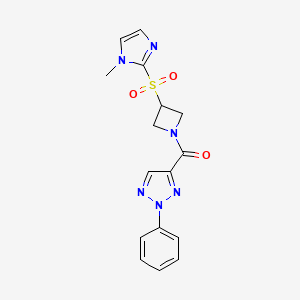

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S/c1-20-8-7-17-16(20)26(24,25)13-10-21(11-13)15(23)14-9-18-22(19-14)12-5-3-2-4-6-12/h2-9,13H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUXDGFNRQKZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, and biological implications based on recent research findings.

Structural Overview

The compound features several key functional groups:

- Azetidine moiety : A four-membered nitrogen-containing ring that may influence the compound's reactivity and biological interactions.

- Imidazole ring : Known for its biological significance, particularly in drug design and interactions with biomolecules.

- Triazole ring : Often associated with antimicrobial and anticancer activities.

The molecular formula is with a molecular weight of approximately 404.5 g/mol. The presence of a sulfonyl group enhances its potential for interacting with various biological targets.

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions involving:

- Formation of the azetidine ring.

- Introduction of the imidazole and triazole functionalities.

- Coupling reactions to attach the methanone group.

These steps often require careful optimization to ensure high yields and purity.

Antimicrobial Properties

Research indicates that compounds containing imidazole and triazole rings often exhibit significant antimicrobial activity . For instance, imidazole derivatives are known for their antifungal and antibacterial properties, suggesting that our compound may also possess similar activities .

Anticancer Potential

The structural features of the compound suggest it could interact with various kinase targets , which are critical in cancer signaling pathways. Kinase inhibitors are a well-established class of anticancer agents. The presence of the triazole ring may further enhance this potential due to its established role in targeting cancer cells.

Case Studies and Research Findings

Recent studies have explored similar compounds with related structures, providing insights into their biological activities:

| Compound | Activity | Reference |

|---|---|---|

| Benzothiazole hydrazones | Antimalarial activity | |

| Imidazole derivatives | Antifungal and antibacterial | |

| Triazole compounds | Anticancer activity |

Example Study

A study on related imidazole-containing compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the imidazole or azetidine groups can significantly alter biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency :

- The target compound’s synthesis likely parallels methods in , where sulfonylimidazoles are acylated via lithiation (e.g., tert-butyllithium) followed by benzoyl chloride coupling. Yields for analogous reactions range from 40% to 95%, depending on substituent steric effects .

- In contrast, one-pot condensations (as in ) prioritize simplicity but may lack regioselectivity for complex hybrids.

Bioactivity Correlations: Imidazole-triazole hybrids (e.g., C1–C9 in ) show moderate antimicrobial activity, suggesting the target compound’s triazole moiety could enhance microbial target engagement. Methanone-linked aryl groups (as in ) correlate with antiproliferative effects, implying the target compound may share similar kinase-inhibitory properties .

The 1-methylimidazole-sulfonyl group may reduce off-target interactions compared to bulkier substituents (e.g., 4-(phenylsulfonyl)phenyl in ) .

Data Mining Insights

- Clustering analysis in indicates that compounds with sulfonyl-triazole-imidazole motifs (like the target) often target kinases (e.g., EGFR, VEGFR) or microbial enzymes (e.g., CYP51).

- Molecular similarity metrics (e.g., Tanimoto coefficients >0.7) suggest overlapping pharmacophores with known antiproliferative agents .

Q & A

Q. How to utilize computational chemistry for predicting physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.